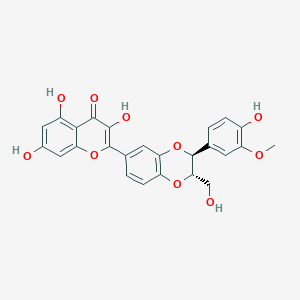

2,3-Dehydrosilybin B

Description

Origin and Context within Flavonolignan Research

2,3-Dehydrosilybin (B1234275) B originates from the oxidation of silybin (B1146174) B. mdpi.com Silybin B, along with its diastereomer silybin A, is a primary bioactive flavonolignan found in silymarin (B1681676), an extract derived from the fruits of the milk thistle plant, Silybum marianum. mdpi.comnih.gov The biosynthesis of flavonolignans like silybin in Silybum marianum occurs through an oxidative coupling process between a flavonoid, specifically (+)-taxifolin, and a phenylpropanoid, coniferyl alcohol, a reaction catalyzed by peroxidase enzymes. nih.gov

The transformation of silybin into 2,3-dehydrosilybin involves the oxidation of the secondary alcoholic group at the C-3 position of the silybin molecule. nih.govrsc.orgmdpi.com This oxidation can occur easily, even through exposure to atmospheric oxygen, to form a ketone that exists in its enol form, creating the characteristic 2,3-double bond. nih.govrsc.orgmdpi.com While 2,3-dehydrosilybin is generally found as a minor component in silymarin extracts, its significantly stronger antioxidant capacity compared to its precursor has made it a key subject of research. mdpi.comresearchgate.net The presence of the 2,3-double bond is credited with this enhanced activity, leading to a much greater ability to scavenge free radicals. researchgate.netnih.gov

Enantiomeric Forms: 2,3-Dehydrosilybin A and 2,3-Dehydrosilybin B

2,3-Dehydrosilybin exists as a pair of enantiomers: 2,3-Dehydrosilybin A and this compound. mdpi.com These are derived from the oxidation of the natural flavonolignans silybin A and silybin B, respectively. mdpi.com Their parent compounds, silybin A and B, are diastereomers. nih.govrsc.org The oxidation process that forms the 2,3-double bond removes two chiral centers from the silybin structure. nih.gov Consequently, the resulting dehydroflavonolignans are not diastereomers but are instead enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov

This enantiomeric relationship means that 2,3-Dehydrosilybin A and this compound have identical physical and chemical properties in an achiral environment but can only be separated from each other using specialized chiral chromatography methods. nih.gov Researchers have developed methods to first separate the silybin A and B diastereomers and then oxidize them individually to produce the optically pure 2,3-Dehydrosilybin A and this compound enantiomers. nih.govresearchgate.net

Table 1: Comparison of Precursor and Derivative Compounds

| Attribute | Silybin B | This compound | Source |

|---|---|---|---|

| Classification | Flavonolignan Diastereomer | Oxidized Flavonolignan Enantiomer | nih.govnih.gov |

| Origin | Major bioactive component of Silybum marianum extract (silymarin). | Oxidation product of Silybin B. | mdpi.comnih.gov |

| Key Structural Feature | C-3 secondary alcohol group. | C-2, C-3 double bond. | rsc.orgmdpi.com |

| Stereochemical Relationship to Isomer | Diastereomer of Silybin A. | Enantiomer of 2,3-Dehydrosilybin A. | nih.gov |

Significance as a Bioactive Constituent of Silybum marianum

Although it is a minor constituent of silymarin, typically accounting for up to 3% of the extract, this compound is considered a significant contributor to the bioactivity of Silybum marianum. researchgate.netmdpi.com Its importance stems from its substantially enhanced biological properties compared to its precursor. nih.gov

The most notable characteristic of this compound is its potent antioxidant and free-radical scavenging activity, which has been reported to be up to 25 times greater than that of silybin. researchgate.netnih.gov This heightened activity is attributed to the 2,3-double bond in its structure. researchgate.net Beyond its antioxidant capacity, research has highlighted its potential anti-inflammatory, anti-fibrotic, neuroprotective, and anti-aggregation properties. nih.govnih.gov Studies have also explored its potential as a pro-longevity, or anti-aging, compound. nih.gov

Academic interest has also focused on its metabolism. In studies using human hepatocytes, both 2,3-dehydrosilybin enantiomers were shown to undergo several metabolic reactions, including hydroxylation, methylation, sulfation, and glucuronidation, with glucuronides being the most abundant metabolites. mdpi.com This research underscores the compound's role not just as a natural plant product but as an active molecule within biological systems.

Table 2: Metabolic Reactions of this compound in Human Hepatocytes

| Reaction Type | Description | Metabolite Detected | Source |

|---|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid; the most predominant metabolic pathway. | Monoglucuronides | mdpi.com |

| Sulfation | Conjugation with a sulfate (B86663) group. | Monosulfates | mdpi.com |

| Methylation | Addition of a methyl group. | Monomethyl derivative | mdpi.com |

| Hydroxylation | Addition of a hydroxyl group, a Phase I oxidative reaction. | Monohydroxylated metabolite | mdpi.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3-Dehydrosilybin A |

| This compound |

| Silybin A |

| Silybin B |

| Silymarin |

| Taxifolin |

| Coniferyl alcohol |

| Isosilybin A |

| Silychristin |

Structure

3D Structure

Properties

CAS No. |

142796-24-5 |

|---|---|

Molecular Formula |

C25H20O10 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m0/s1 |

InChI Key |

BVKQRAYKLBRNIK-RDPSFJRHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3 Dehydrosilybin B

Chemical Synthesis from Silybin (B1146174) Isomers

The synthesis of 2,3-dehydrosilybin (B1234275) B originates from its parent compound, silybin B. The conversion involves the oxidation of the C-ring's secondary alcohol at the C-3 position to a ketone, which then enolizes to form the characteristic 2,3-double bond. rsc.org This transformation removes the two chiral centers at positions C-2 and C-3. rsc.org Therefore, starting with an optically pure diastereomer, silybin B, is essential for producing the specific enantiomer, 2,3-dehydrosilybin B. mdpi.com

Oxidative Conversion Approaches

Several methods have been developed for the oxidation of silybin to 2,3-dehydrosilybin. One common laboratory method involves the use of iodine in glacial acetic acid with sodium acetate (B1210297) or potassium acetate. mdpi.comnih.gov In this procedure, silybin is refluxed with iodine and an acetate salt, leading to the formation of 2,3-dehydrosilybin. nih.gov

Another significant approach is base-catalyzed oxidation. researchgate.net This method has been studied to optimize the conversion of silybin and its isomer, isosilybin, into their corresponding 2,3-dehydro derivatives. researchgate.net The reaction can proceed even in the absence of oxygen, suggesting a disproportionation mechanism of the silybin molecule or an intermediate may be involved. researchgate.net

A one-pot metal coordination protocol has also been described, utilizing a chelating agent like aluminum chloride (AlCl₃) in pyridine (B92270) with iodine as an additive for the dehydrogenation of silybin. researchgate.net This method is noted for its synthetic ease and high yields. researchgate.net

Optimized Reaction Conditions and Catalytic Systems

Optimization of the synthesis is crucial for achieving high yields. For the base-catalyzed oxidation, various bases, solvents, and reaction conditions have been tested. researchgate.net It was found that the choice of base and solvent significantly influences the reaction's outcome. researchgate.net

A new and efficient method for preparing 2,3-dehydrosilybin from silybin has been developed and optimized, highlighting ongoing efforts to improve synthetic strategies. researchgate.net

Table 1: Comparison of Selected Oxidative Methods for Silybin Conversion

| Method | Oxidizing Agent/Catalyst | Solvent | Key Features |

| Iodine Oxidation | Iodine, Potassium Acetate | Glacial Acetic Acid | Standard reflux conditions; results in partially acetylated product requiring deacetylation. nih.gov |

| Base-Catalyzed | Various bases tested | Various solvents tested | Can proceed without oxygen; yield depends heavily on base/solvent combination. researchgate.net |

| Metal Coordination | AlCl₃/Pyridine, Iodine | Not specified | One-pot process; high yields and large-scale feasibility. researchgate.net |

Enantioselective Synthesis Strategies for 2,3-Dehydrosilybin A and this compound

The synthesis of enantiomerically pure 2,3-dehydrosilybin A and this compound is achieved by starting with the corresponding optically pure silybin diastereoisomers, silybin A and silybin B. mdpi.com Silybin itself is an equimolar mixture of these two diastereomers. rsc.org

The separation of silybin A and silybin B from the natural mixture is a critical first step. A lipase-catalyzed method combining acylation and alcoholysis has been developed for the preparatory separation of these optically pure diastereomers. researchgate.net Once isolated, silybin B can be subjected to one of the oxidative methods described above to yield this compound. mdpi.com For instance, the oxidation of pure silybin B with iodine in glacial acetic acid and sodium acetate has been used to prepare this compound with a purity of 93.2%. mdpi.com

Preparation of Novel this compound Analogues

To explore structure-activity relationships and potentially enhance biological efficacy, numerous analogues of 2,3-dehydrosilybin have been synthesized. These modifications primarily target the various hydroxyl groups present on the molecule.

Hydroxyl Group Modification for Enhanced Activity

The five hydroxyl groups of 2,3-dehydrosilybin offer multiple sites for chemical modification. rsc.org Research has focused on creating derivatives such as galloyl esters and alkyl ethers to modulate the compound's properties. mdpi.com

A notable area of investigation has been the modification of the primary hydroxyl group at the C-23 position. An efficient synthetic strategy has been developed to convert the 23-hydroxyl group into sulfate (B86663), phosphodiester, or amine groups. researchgate.netaminer.org These modifications were pursued to create more water-soluble derivatives while retaining or improving antioxidant activity. researchgate.net

Additionally, synthetic approaches to 5- or/and 20-O-alkyl-2,3-dehydrosilybins have been developed. researchgate.net This involves a multi-step sequence starting from commercially available silybin, with the first three reactions being completed in a one-pot procedure under managed anaerobic and aerobic conditions. researchgate.net

Synthesis of Alkylated and Carbamate (B1207046) Derivatives

Alkylated Derivatives: A large series of O-alkyl derivatives, including methyl and benzyl (B1604629) ethers, of 2,3-dehydrosilybin have been prepared. nih.gov The selective alkylation of the molecule has been systematically investigated to understand the influence of substituent size and position on the molecule's properties. nih.gov

Carbamate Derivatives: Novel series of 2,3-dehydrosilybin derivatives bearing carbamate groups have also been designed and synthesized. nih.govnih.gov The synthesis of mono-substituted 2,3-dehydrosilybin carbamate derivatives was achieved by reacting 2,3-dehydrosilybin with various carbamoyl (B1232498) chlorides. nih.gov The reaction conditions for this synthesis involved using potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent, which produced the desired products in yields ranging from 11.2% to 39.9%. nih.gov

Table 2: Examples of Synthesized 2,3-Dehydrosilybin Carbamate Derivatives

| Compound ID | Carbamate Moiety | Yield (%) |

| 3a | N,N-dimethylcarbamate | 25.1 |

| 3c | N-ethyl-N-phenylcarbamate | 11.2 |

| 3e | Pyrrolidine-1-carboxylate | 39.9 |

| 3f | Piperidine-1-carboxylate | 22.9 |

| 3h | [1,4'-Bipiperidine]-1'-carboxylate | 28.5 |

| 3i | 4-Phenylpiperazine-1-carboxylate | 15.6 |

| Data sourced from a study on carbamate derivatives of silibinin (B1684548) and 2,3-dehydrosilybin. nih.gov |

These synthetic methodologies provide a robust platform for generating a diverse library of this compound derivatives, enabling further investigation into their chemical properties and potential applications.

Dimerization and Hybrid Conjugate Synthesis

The structural modification of this compound through dimerization and the synthesis of hybrid conjugates represents a significant area of research aimed at enhancing its physicochemical properties and biological activities. These strategies involve the covalent linking of two 2,3-dehydrosilybin molecules or the conjugation of 2,3-dehydrosilybin with other molecular moieties.

Dimerization of 2,3-Dehydrosilybin

The synthesis of 2,3-dehydrosilybin dimers has been explored through chemo-enzymatic methods. nih.govresearchgate.net One notable approach involves the use of lipase-catalyzed transesterification. mdpi.com In a specific example, a dimer of 2,3-dehydrosilybin was prepared using Novozym 435, a lipase (B570770) B from Candida antarctica, with a divinyl ester of dodecanedioic acid acting as a linker. nih.govmdpi.com This reaction results in the formation of a dimer where two 2,3-dehydrosilybin molecules are connected at the C-23 position via a diester spacer. semanticscholar.org Due to the limited availability of enantiomerically pure 2,3-dehydrosilybin, these syntheses are often performed with the racemic mixture. nih.gov

Theoretical studies based on DFT calculations have provided insights into the dimerization process of dehydrosilybin. nih.gov These studies suggest that after a hydrogen atom transfer, the dimerization can proceed in two steps: bond formation followed by tautomeric reorganization. nih.gov The latter step is crucial for the thermodynamic favorability of the process. nih.gov

It has been observed that the biological activity of the resulting dimer can differ from the monomer. For instance, one study found that the 2,3-dehydrosilybin dimer exhibited weaker antioxidant and antilipoperoxidant activity compared to its monomeric form. nih.govnih.gov Similarly, the dimer showed weaker cytotoxicity than the parent compound. nih.govnih.gov

| Methodology | Key Reagents/Catalysts | Linkage Type | Observations | Source |

|---|---|---|---|---|

| Lipase-catalyzed transesterification | Novozym 435, Divinyl ester of dodecanedioic acid | C-23 diester spacer | Resulted in weaker antioxidant/antilipoperoxidant activity and cytotoxicity compared to the monomer. | nih.govmdpi.comsemanticscholar.org |

| Theoretical DFT Calculations | N/A | C-C bond | Dimerization is thermodynamically favorable following H-atom transfer and tautomeric reorganization. | nih.gov |

Hybrid Conjugate Synthesis

The synthesis of hybrid conjugates and derivatives of 2,3-dehydrosilybin has been undertaken to improve its properties, such as solubility and biological efficacy. Various synthetic strategies have been employed to modify the 2,3-dehydrosilybin scaffold.

O-Alkyl Derivatives: A series of O-alkyl derivatives, including methyl and benzyl ethers, of 2,3-dehydrosilybin have been prepared. nih.gov Selective alkylation of the phenolic hydroxyl groups is a key challenge in these syntheses. nih.gov These derivatives have been investigated for their potential as P-glycoprotein inhibitors. nih.gov

Carbamate Derivatives: Novel 2,3-dehydrosilybin derivatives bearing carbamate groups have been synthesized. nih.gov The synthesis typically involves the reaction of 2,3-dehydrosilybin with a carbamyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This approach has led to the creation of both mono- and di-substituted derivatives, which have shown enhanced aqueous solubility and significant antiproliferative activity against various cancer cell lines. nih.gov

C-23 Modified Derivatives: The hydroxyl group at the C-23 position has been a target for modification to introduce new functionalities and improve water solubility. researchgate.net Synthetic strategies have been developed to convert the 23-hydroxyl group into sulfate, phosphodiester, or amine groups. researchgate.net These modifications have resulted in derivatives with antioxidant activities comparable to or higher than the parent compound. researchgate.net

| Derivative Type | Synthetic Approach | Key Reagents | Purpose/Outcome | Source |

|---|---|---|---|---|

| O-Alkyl Derivatives | Selective alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide), K2CO3, acetone | Investigated as P-glycoprotein inhibitors. | nih.govnih.gov |

| Carbamate Derivatives | Reaction with carbamyl chlorides | Carbamyl chlorides, K2CO3, DMF | Improved aqueous solubility and enhanced anticancer activity. | nih.gov |

| C-23 Modified Derivatives | Conversion of the 23-hydroxyl group | Sulfating, phosphitylating, or aminating agents | Increased water solubility while retaining or improving antioxidant properties. | researchgate.net |

Advanced Analytical and Characterization Techniques for 2,3 Dehydrosilybin B Research

Chromatographic Separation of 2,3-Dehydrosilybin (B1234275) Enantiomers

The separation of 2,3-dehydrosilybin enantiomers is a challenging task due to their identical physical and chemical properties in an achiral environment. researchgate.net High-performance liquid chromatography (HPLC) is the method of choice, employing chiral stationary phases to achieve resolution. csfarmacie.cznih.govchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

The analytical separation of 2,3-dehydrosilybin enantiomers has been successfully achieved using chiral column chromatography. nih.gov A key methodology employs a Lux 3μ Cellulose-4 chiral column, which provides an effective chiral environment for distinguishing between the A and B enantiomers. nih.govresearchgate.netmdpi.com This approach allows for an accurate description and quantification of the individual enantiomers within a mixture. nih.govmdpi.com The method uses a binary gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water, modified with formic acid to improve peak shape and resolution. researchgate.netmdpi.com

Table 1: Chiral HPLC Method for 2,3-Dehydrosilybin Enantiomer Separation researchgate.netmdpi.com Interact with this data table by sorting or filtering to explore the specific parameters of the HPLC method.

| Parameter | Description |

|---|---|

| Column | Lux 3μ Cellulose-4 (2 x 50 mm, 3 µm particle size) |

| Pre-Column | Security guard cartridge Lux Cellulose-4 (4 x 2.0 mm, 3 μm) |

| Mobile Phase A | 10% acetonitrile, 0.1% formic acid |

| Mobile Phase B | 80% acetonitrile, 0.1% formic acid |

| Gradient | 0-12 min: 30-50% B; 12-13 min: 50-30% B; 13-15 min: 30% B |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Sample Solvent | Methanol (B129727) |

| Injection Volume | 1 μL |

Preparative Scale Isolation of Optically Pure 2,3-Dehydrosilybin B

Obtaining optically pure this compound for in-depth biological studies requires a preparative scale isolation process. A highly effective strategy involves a two-step approach. First, the diastereomers silybin (B1146174) A and silybin B are separated from commercial silibinin (B1684548) mixtures using preparative reversed-phase HPLC (RP-HPLC). researchgate.netnih.gov This method is capable of producing gram-scale quantities of the individual silybin diastereomers. researchgate.netnih.gov

Following the separation, the purified silybin B is subjected to an efficient oxidation procedure to yield this compound. researchgate.netnih.gov This process has been shown to produce the enantiomer in good yields and with high optical purity, often exceeding 98%. researchgate.netnih.govresearchgate.net The final purified product's integrity is then confirmed through a suite of analytical techniques. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization

Once isolated, the structural identity and purity of this compound must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of this compound. researchgate.netnih.govnih.gov Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are employed to assign all proton and carbon signals and confirm the compound's connectivity and stereochemistry. upol.czacs.org

Table 2: NMR Techniques Used for Characterization upol.cz This table outlines the advanced NMR experiments applied for the structural confirmation of 2,3-dehydrosilybin and related flavonolignans.

| Technique | Purpose |

|---|---|

| ¹H NMR | Determines the number and environment of protons. |

| ¹³C NMR | Determines the number and environment of carbon atoms. |

| COSY | (Correlation Spectroscopy) Identifies proton-proton couplings (¹H-¹H correlations). |

| TOCSY | (Total Correlation Spectroscopy) Shows correlations between all protons within a spin system. |

| HMQC | (Heteronuclear Multiple Quantum Coherence) Correlates protons with directly attached carbons (¹H-¹³C one-bond correlations). |

| HMBC | (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons over two to three bonds (¹H-¹³C long-range correlations). |

Mass Spectrometry (MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of this compound and confirm its elemental composition (C₂₅H₂₀O₁₀). researchgate.netnih.govnih.gov

For more complex analyses, such as metabolic studies, Ultra-High Performance Liquid Chromatography is coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.comresearchgate.net This powerful combination allows for the separation, detection, and identification of metabolites in biological matrices. mdpi.com In studies using human hepatocytes, UHPLC-MS analysis revealed that this compound is converted into several metabolites, including hydroxyl derivatives, methylated hydroxyl derivatives, sulfates, and glucuronides. mdpi.comresearchgate.net Glucuronides were identified as the most abundant metabolites. mdpi.comresearchgate.net The validation of the UHPLC-MS method for this compound has demonstrated high linearity, with coefficients of determination (R²) between 0.9981 and 0.9988 over a concentration range of 2.5–50 µM. mdpi.com

Table 3: Summary of this compound Biotransformation in Human Hepatocytes mdpi.comresearchgate.net This table summarizes the types of metabolic reactions this compound undergoes as identified by UHPLC-MS analysis.

| Metabolic Reaction | Metabolite Type Detected | Relative Abundance |

|---|---|---|

| Glucuronidation | Glucuronides | Major |

| Sulfation | Sulfates | Minor |

| Methylation | Methyl derivatives | Minor |

| Hydroxylation | Hydroxyl derivatives | Minor |

| Hydroxylation & Methylation | Methylated hydroxyl derivatives | Minor |

Chiroptical Techniques (Circular Dichroism)

Chiroptical techniques, specifically electronic circular dichroism (CD), are essential for confirming the stereochemical identity of this compound. researchgate.netnih.gov After chiral separation, CD spectroscopy is used to measure the differential absorption of left- and right-circularly polarized light. rsc.org This provides a unique spectral fingerprint for each enantiomer, allowing researchers to verify the optical purity and confirm that the correct enantiomer, this compound, has been isolated. researchgate.netnih.govnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Dehydrosilybin A |

| This compound |

| Silybin A |

| Silybin B |

| Silibinin |

| Acetonitrile |

| Formic acid |

| Methanol |

| Quercetin |

| Taxifolin |

| Coniferyl alcohol |

| Isosilychristin |

| Silychristin |

| Silydianin |

| 2,3-dehydrosilychristin |

| Naringenin |

Chemical Standardization Protocols for this compound

The chemical standardization of this compound is crucial for ensuring the quality, consistency, and reliability of research findings. Standardization protocols involve a series of analytical procedures to confirm the identity, purity, and concentration of the compound. These protocols primarily rely on chromatographic techniques, which are essential for separating this compound from its enantiomer, 2,3-dehydrosilybin A, and other related compounds.

The establishment of robust analytical methods is a prerequisite for accurate biological and pharmacological investigations. The purity of this compound is a critical parameter, with studies reporting purities of 93.2% for use in metabolic research. mdpi.com The availability of primary reference standards, with certified absolute purity that considers chromatographic purity, water content, residual solvents, and inorganic impurities, is fundamental to these standardization efforts. researchgate.netphytolab.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the standardization of this compound. These methods are employed for both qualitative and quantitative analysis, including purity assessment and the determination of the compound in various matrices.

Identity and Purity Determination:

The identity of this compound is confirmed by comparing its retention time with that of a certified reference standard. Purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. A study reported the preparation of this compound with a purity of 93.2% as determined by HPLC. mdpi.com For the separation of the enantiomers 2,3-dehydrosilybin A and this compound, chiral chromatography is necessary. A specific method utilizes a Lux 3μ Cellulose-4 chiral column. researchgate.net

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a this compound reference standard. A UHPLC-MS method demonstrated linearity over a concentration range of 2.5–50 µM, with a coefficient of determination (R²) between 0.9981 and 0.9988. mdpi.com

The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of this compound.

Table 1: HPLC and UHPLC Chromatographic Conditions for this compound Analysis

| Parameter | HPLC for Enantiomeric Separation researchgate.net | UHPLC-MS for Quantification mdpi.com |

| Column | Lux 3μ Cellulose-4 (2 × 50 mm, 3 µm) | Kinetex C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10% acetonitrile, 0.1% formic acid | 5 mM aqueous ammonium (B1175870) acetate (B1210297), pH 3 |

| Mobile Phase B | 80% acetonitrile, 0.1% formic acid | Methanol |

| Gradient | 0 min 30% B, 0–12 min 30–50% B, 12–13 min 50–30% B, 13–15 min 30% B | 0–2 min 10% B, 2–8 min 10–55% B, 8–8.5 min 55–70% B, 8.5–9 min 70–10% B |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | 35 °C |

| Injection Volume | 1 μL | 2 µL |

| Detection | Not Specified in Abstract | Mass Spectrometry (ESI negative mode) |

Table 2: Method Validation Parameters for UHPLC-MS Quantification of this compound mdpi.com

| Validation Parameter | Result |

| Linearity Range | 2.5–50 µM |

| Coefficient of Determination (R²) | 0.9981–0.9988 |

| Precision (Inter-day) | Expressed as Relative Standard Deviation (RSD) - specific values not provided |

| Accuracy (Inter-day) | Expressed as Relative Error (RE) - specific values not provided |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity for the analysis of this compound.

Structural Confirmation and Quantification:

LC-MS is instrumental in the structural confirmation of this compound and its metabolites. The mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in identifying the compound and its fragments. For quantification, LC-MS methods often employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and lower detection limits.

An LC-MS method for the quantification of 2,3-dehydroflavonolignans, including this compound, has been developed using a monolithic Chromolith RP-18e column. researchgate.net Detection is performed in negative electrospray ionization (ESI) mode, monitoring the m/z range of 479.0–479.1, which corresponds to the deprotonated molecule [M-H]⁻ of 2,3-dehydrosilybin. researchgate.net

Table 3: LC-MS Conditions for this compound Analysis researchgate.net

| Parameter | LC-MS Method |

| Column | Monolithic Chromolith RP-18e (100 × 3 mm) |

| Mobile Phase A | 5% acetonitrile, 0.1% formic acid |

| Mobile Phase B | 80% acetonitrile, 0.1% formic acid |

| Gradient | 0 min 20% B, 5 min 90% B, 6 min 90% B, 8–10 min 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25 °C |

| Detection | ESI-MS in negative mode at m/z 479.0–479.1 |

Reference Standards

The use of well-characterized reference standards is a fundamental requirement for the chemical standardization of this compound. These standards are used for identity confirmation, calibration, and validation of analytical methods.

Primary reference standards for this compound are commercially available and are certified for their absolute purity. researchgate.netphytolab.com This certification takes into account not only the chromatographic purity but also the content of water, residual solvents, and any inorganic impurities. The availability of such high-purity reference materials is essential for achieving accurate and reproducible results in research.

Mechanistic Investigations of 2,3 Dehydrosilybin B S Biological Activities

Molecular Mechanisms of Antioxidant Action

The antioxidant capabilities of 2,3-dehydrosilybin (B1234275) are central to its biological effects. Many of its therapeutic properties, including hepatoprotective, cardioprotective, and neuroprotective effects, are correlated with its ability to counteract oxidative stress. mdpi.comupol.cznih.gov The molecular mechanisms underlying this activity are multifaceted, involving direct interaction with reactive oxygen species (ROS) and inhibition of oxidative processes.

2,3-Dehydrosilybin exhibits potent free radical scavenging activity, reported to be up to 25 times more effective than silybin (B1146174). nih.govnih.gov This enhanced efficacy is demonstrated in its capacity to scavenge various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) radicals. upol.cz

The mechanisms governing its scavenging activity are diverse and influenced by the surrounding chemical environment:

Hydrogen Atom Transfer (HAT): In nonpolar solvents, 2,3-dehydrosilybin primarily acts via the HAT mechanism, where a hydrogen atom is directly transferred to a free radical, thus neutralizing it. nih.govresearchgate.net

Sequential Proton-Loss Electron-Transfer (SPLET): In polar environments, such as methanol (B129727) and water/methanol solutions, the SPLET mechanism becomes dominant. nih.govresearchgate.net This pathway involves the initial deprotonation of the most acidic hydroxyl groups, followed by electron transfer to the radical. Theoretical studies indicate that at a physiological pH of 7.4, approximately 60% of 2,3-dehydrosilybin exists in a deprotonated state, which is a more potent electron donor than its protonated form. nih.govresearchgate.net

Single Electron Transfer (SET) and Radical Adduct Formation (RAF): These are also recognized as contributing mechanisms to its free radical scavenging capacity. researchgate.net

The free radical scavenging activity of 2,3-dehydrosilybin derivatives is consistently shown to be higher than that of the corresponding silybin derivatives. nih.govresearchgate.net

2,3-Dehydrosilybin is a powerful inhibitor of lipid peroxidation, the oxidative degradation of lipids that leads to cell membrane damage. Its inhibitory effect is reported to be about 10-fold greater than that of silybin. nih.gov In vitro studies using microsomal membranes have confirmed its capacity to inhibit lipid peroxidation induced by pro-oxidants. mdpi.comupol.cz This anti-lipoperoxidant activity is crucial for protecting cellular membranes from oxidative damage. upol.cz

| Compound | Radical Scavenging Potency (vs. Silybin) | Lipid Peroxidation Inhibition (vs. Silybin) | Primary Scavenging Mechanisms |

|---|---|---|---|

| Silybin | Baseline | Baseline | HAT, SPLET |

| 2,3-Dehydrosilybin | ~25-fold higher nih.govnih.gov | ~10-fold higher nih.gov | HAT, SPLET (dominant in polar media), SET, RAF nih.govresearchgate.net |

The potent antioxidant activity of 2,3-dehydrosilybin translates into significant cellular protection against oxidative stress. It has been shown to attenuate cell damage induced by a variety of stimuli, including pro-oxidant substances, hypoxia/reoxygenation, and UV radiation. mdpi.com

Cardioprotection: In a model of hypoxia/reoxygenation injury in rat neonatal cardiomyocytes, 2,3-dehydrosilybin treatment reduced the generation of ROS, hydrogen peroxide (H₂O₂), and protein carbonyls, thereby limiting cardiomyocyte damage. nih.gov

Hepatoprotection: Compared to silybin, 2,3-dehydrosilybin offers greater protection against H₂O₂-induced cell death in HepG2 liver cells. researchgate.net

General Cytoprotection: Studies on mouse splenocytes demonstrated that 2,3-dehydrosilybin has a cytoprotective effect, restoring cell viability and mitochondrial membrane potential under conditions of oxidative stress. nih.govresearchgate.net It also confers oxidative stress resistance in human primary cells. nih.gov

The superior antioxidant activity of 2,3-dehydrosilybin is intrinsically linked to its specific molecular structure. Several functional groups have been identified as critical for its radical-quenching capabilities.

The 2,3-Double Bond: The presence of the C2-C3 double bond in the C-ring is considered a pivotal feature that confers its significantly higher antioxidant potency compared to silybin, which lacks this bond. nih.govupol.cz

The 3-OH Group: The hydroxyl group at the C-3 position plays a crucial role in the radical-scavenging activity of 2,3-dehydrosilybin. nih.gov Along with the 7-OH group, it is one of the most acidic hydroxyls, making it a primary site for deprotonation in the SPLET mechanism. nih.gov

The 7-OH Group: This phenolic hydroxyl group is also highly acidic and instrumental in the SPLET pathway. nih.gov

The 20-OH Group: Located in the catechol moiety of the E-ring, the 20-OH group is a key hydrogen donor and is important for the E-ring's interaction with radicals. upol.cznih.gov

The combination of the 2,3-double bond with the 3-OH group and the catechol moiety in the E-ring creates highly effective sites for hydrogen atom transfer (HAT) and electron donation. upol.cz

The antioxidant action of 2,3-dehydrosilybin involves complex electronic interactions with free radicals.

Electron Transfer (ET): This is a predominant mechanism, particularly for the deprotonated form of the molecule, which is more abundant at physiological pH. upol.cznih.govresearchgate.net Deprotonated 2,3-dehydrosilybin is a superior electron donor compared to its protonated counterpart, readily transferring an electron to neutralize a radical species. nih.govresearchgate.net The SPLET mechanism is a specific form of electron transfer that is kinetically favorable in polar solvents. nih.gov

Radical Adduct Formation (RAF): In this mechanism, the radical directly adds to the antioxidant molecule. researchgate.net The formation of C-C and C-O dimers from radical-mediated reactions of 2,3-dehydrosilybin derivatives provides evidence for this pathway and helps elucidate the molecular mechanism of its interaction with radicals. nih.gov

Cellular and Organismal Stress Response Modulation

Beyond direct radical scavenging, 2,3-dehydrosilybin modulates endogenous stress response pathways, contributing to its protective effects.

Modulation of Antioxidant Gene Expression: In mouse splenocytes subjected to oxidative stress, 2,3-dehydrosilybin was found to restore redox balance by affecting the expression of key antioxidant enzymes. nih.gov While it suppressed the expression of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) and the enzymes catalase (CAT) and glutathione (B108866) peroxidase (GPx), it strongly stimulated the expression of superoxide dismutase 1 (SOD1). nih.gov This suggests a dominant role for SOD1 in managing redox homeostasis in these cells under the influence of 2,3-dehydrosilybin. nih.gov

Organismal Stress Resistance: In the multicellular model organism Caenorhabditis elegans, 2,3-dehydrosilybin B (as part of a mixture with its 'A' enantiomer) was shown to confer resistance to oxidative stress and promote lifespan extension. nih.gov These beneficial outcomes were found to be dependent on the functions of FGT-1 (a glucose transporter) and DAF-16 (a forkhead box O transcription factor), which is a key regulator of longevity and stress resistance in the nematode. nih.gov

| System/Model | Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| Mouse Splenocytes | Nrf2, CAT, GPx Gene Expression | Suppressed | nih.gov |

| Mouse Splenocytes | SOD1 Gene Expression | Strongly stimulated | nih.gov |

| C. elegans | DAF-16 Pathway | Required for stress resistance and lifespan extension | nih.gov |

| C. elegans | FGT-1 | Required for stress resistance and lifespan extension | nih.gov |

Enhancement of Cellular Stress Resistance

This compound has demonstrated a significant capacity to bolster cellular defenses against oxidative stress. Studies have shown that a mixture of 2,3-dehydrosilybin A/B confers resistance to oxidative stress in both human primary cells and the multicellular model organism, Caenorhabditis elegans. nih.govresearchgate.net This protective effect is a cornerstone of its biological activity, contributing to its broader health-promoting properties. The antioxidant potential of 2,3-dehydrosilybin is attributed to its chemical structure, particularly the presence of a 2,3-double bond, which makes it a more effective radical scavenger and antioxidant than its precursor, silybin. mdpi.com In vitro experiments have confirmed that 2,3-dehydrosilybin exhibits superior radical scavenging and anti-lipid peroxidation effects compared to silybin. mdpi.com Furthermore, it has been shown to protect mouse spleen cells, which are sensitive primary cells, from damage under standard culture conditions. researchgate.net

Longevity Promotion in Model Organisms (Caenorhabditis elegans)

The pro-longevity effects of this compound have been notably demonstrated in the nematode Caenorhabditis elegans, a widely used model organism in aging research. nih.govresearchgate.net Treatment with a 2,3-dehydrosilybin A/B mixture was found to extend the lifespan of these nematodes. nih.govresearchgate.net This lifespan extension is linked to the compound's ability to mitigate the gradual decline of homeostasis that characterizes the aging process. nih.govresearchgate.net The use of C. elegans has been instrumental in identifying natural products with anti-aging potential, and the findings related to 2,3-dehydrosilybin contribute to this growing body of research. rsc.org

Genetic Pathway Dependence (e.g., FGT-1, DAF-16)

The longevity-promoting and stress-resistance-enhancing effects of this compound are not indiscriminate but are dependent on specific genetic pathways. nih.govresearchgate.net Research has revealed that these outcomes are contingent on the functions of FGT-1 and DAF-16 in C. elegans. nih.govresearchgate.net DAF-16 is a forkhead transcription factor, a homolog of the mammalian FOXO proteins, which is a key regulator of lifespan and stress resistance. nih.govnih.gov Its activation is associated with the expression of genes involved in stress response and longevity. nih.govresearchgate.net The insulin/IGF-1 signaling (IIS) pathway, which includes the DAF-2 receptor, negatively regulates DAF-16 by preventing its accumulation in the nucleus. nih.govnih.gov The finding that the effects of 2,3-dehydrosilybin are DAF-16 dependent suggests that the compound may modulate this critical aging-related pathway. nih.govresearchgate.net FGT-1 is a glucose transport protein, and its involvement points towards a potential link between nutrient sensing and the longevity effects of this compound. nih.gov

Anti-Amyloid Aggregation Properties

A significant area of investigation into this compound revolves around its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a central event in the pathogenesis of Alzheimer's disease. nih.gov

Inhibition of Amyloid-Beta Fibril Formation

Studies combining biophysical and biochemical techniques have shown that this compound can prevent the formation of mature Aβ fibrils. nih.gov While it does not completely halt the aggregation process, it redirects it away from the formation of these characteristic fibrillar structures. This inhibitory action on fibril formation is a key aspect of its potential neuroprotective properties. nih.gov The process of Aβ aggregation is a target for therapeutic intervention in Alzheimer's disease, and the ability of small molecules to inhibit fibrillogenesis is of significant interest. nih.govmdpi.com

Specific Peptide Binding Interactions (e.g., Aβ40 segments)

The anti-amyloid aggregation properties of this compound are mediated by direct binding to the Aβ peptide. nih.gov Molecular studies have identified that the 2,3-dehydrosilybin enantiomers preferentially bind to the 17LVFF20 segment of the Aβ40 peptide. nih.gov This specific interaction is crucial for its ability to alter the aggregation cascade. In contrast, the related compound silybin B was found to interact primarily with the C-terminal hydrophobic segment 35MVGGVV40 of Aβ40. nih.gov This highlights the importance of stereochemistry in determining the binding site and subsequent biological activity. The ability of a molecule to bind to specific regions of the Aβ peptide is a key determinant of its efficacy as an aggregation inhibitor. nih.govdoi.org

Table of Research Findings on this compound

| Biological Activity | Key Finding | Model System | Relevant Genetic Factors | Citation |

|---|---|---|---|---|

| Enhancement of Cellular Stress Resistance | Confers resistance to oxidative stress. | Human primary cells, Caenorhabditis elegans | Not specified in this context | nih.govresearchgate.net |

| Longevity Promotion | Promotes lifespan extension. | Caenorhabditis elegans | FGT-1, DAF-16 | nih.govresearchgate.net |

| Anti-Amyloid Aggregation | Inhibits the formation of mature amyloid-beta fibrils. | In vitro (Aβ40) | Not applicable | nih.gov |

| Modulation of Aggregate Morphology | Leads to the formation of small-sized, ThT-positive aggregates. | In vitro (Aβ40) | Not applicable | nih.gov |

| Specific Peptide Binding | Preferentially binds to the 17LVFF20 segment of Aβ40. | In vitro (Aβ40) | Not applicable | nih.gov |

Antiproliferative and Pro-apoptotic Mechanisms in Cancer Cell Models

The anticancer activities of this compound, an oxidized derivative of silybin B, are attributed to a variety of interconnected mechanisms that disrupt cancer cell proliferation and survival. These mechanisms include the direct activation of programmed cell death, interference with crucial enzyme systems, and modulation of key cellular signaling pathways that govern cell growth, stress responses, and drug resistance.

Induction of Programmed Cell Death (Apoptosis)

This compound has demonstrated a significant ability to induce programmed cell death, or apoptosis, in various cancer cell models. In studies involving the androgen-insensitive PC-3 prostate cancer cell line, 2,3-dehydrosilybin induced substantial levels of apoptotic cell death following a 16-hour treatment. nih.gov This pro-apoptotic effect is a key component of its antiproliferative potency.

Interestingly, chemical modifications to the 2,3-dehydrosilybin structure can alter its apoptotic-inducing capabilities. For instance, the introduction of a propyl group at the 3-OH position resulted in a compound (3-O-propyl-2,3-dehydrosilybin) that inhibited PC-3 cell growth by arresting the cell cycle in the G0/G1 phase rather than by activating apoptosis. nih.gov Conversely, other derivatives, such as certain O-aminoalkyl-O-trimethyl-2,3-dehydrosilybins, were found to be effective in promoting PC-3 cell apoptosis. mdpi.com This highlights that while the core 2,3-dehydrosilybin scaffold is pro-apoptotic, its activity can be finely tuned by structural modifications. nih.govmdpi.com

Modulation of Caspase Cascades and Mitochondrial Pathways

The induction of apoptosis by this compound involves the modulation of critical intracellular pathways, particularly those centered around mitochondria and the caspase family of proteases. Research has shown that 2,3-dehydrosilybin, but not its parent compound silybin, can induce a loss of mitochondrial membrane potential at a concentration of 30 µM. researchgate.net The permeabilization of the mitochondrial outer membrane (MOMP) is a crucial "point of no return" in the apoptotic process. mdpi.com This event leads to the release of pro-apoptotic factors from the mitochondrial inter-membrane space into the cytoplasm, most notably cytochrome c. mdpi.comnih.gov

Once in the cytoplasm, cytochrome c associates with the apoptotic protease-activating factor 1 (Apaf-1) and ATP to form a complex known as the apoptosome. mdpi.comnih.gov The apoptosome then recruits and activates an initiator caspase, Caspase-9, which in turn activates executioner caspases like Caspase-3. mdpi.com The activation of cleaved caspase-3 has been confirmed in PC-3 cells treated with derivatives of 2,3-dehydrosilybin, solidifying the role of this caspase cascade in its mechanism of action. researchgate.net This entire sequence, known as the intrinsic or mitochondrial pathway of apoptosis, is a primary mechanism by which this compound eliminates cancer cells. nih.govresearchgate.net

Table 1: Effect of 2,3-Dehydrosilybin and Derivatives on Apoptosis in PC-3 Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |

|---|---|---|---|---|

| 2,3-Dehydrosilybin | Up to 100 µM | 16 hours | Significant induction of apoptosis | nih.gov |

| 3-O-propyl-2,3-dehydrosilybin | Up to 100 µM | 16 hours | No significant apoptosis; G0/G1 cell cycle arrest | nih.gov |

| O-aminoalkyl-O-trimethyl-2,3-dehydrosilybin (Derivative 11) | 5 µM | Not Specified | Maximum apoptotic cell population reached | mdpi.com |

| O-aminoalkyl-O-trimethyl-2,3-dehydrosilybin (Derivative 37) | 10 µM | Not Specified | Maximum apoptotic cell population reached | mdpi.com |

| O-aminoalkyl-O-trimethyl-2,3-dehydrosilybin (Derivative 40) | 30 µM | Not Specified | Maximum apoptotic cell population reached | mdpi.com |

Inhibition of DNA Topoisomerase I Activity

A distinct and potent mechanism of action for this compound is its ability to inhibit DNA topoisomerase I. nih.govkarger.com This nuclear enzyme is essential for managing DNA topology during replication and transcription by creating transient single-strand breaks to relieve torsional stress. bohrium.comnih.gov Inhibitors of topoisomerase I trap the enzyme in a covalent complex with DNA, known as the "cleavable complex". bohrium.com This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis. bohrium.comnih.gov

Studies have shown that 2,3-dehydrosilybin (DHS) is a significantly better DNA topoisomerase I inhibitor than its parent compound, silybin. nih.govkarger.com In experiments using transformed FIB cells, treatment with 30 µM of DHS for 24 hours caused a significant decrease in topoisomerase I activity in nuclear extracts, an effect not observed with silybin. nih.govkarger.com This inhibitory effect was also confirmed in cell-free assays with the purified enzyme, indicating a direct interaction. nih.govkarger.com This potent inhibition of DNA topoisomerase I is a key factor contributing to the enhanced anticancer and TNF-alpha sensitizing effects of 2,3-dehydrosilybin compared to silybin. nih.gov

Regulation of Cell Signaling Pathways (e.g., Protein Kinases, Nrf2)

This compound also exerts its biological effects by modulating complex cell signaling networks, including those regulated by protein kinases and the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the cellular antioxidant response. researchgate.netmdpi.com Under normal conditions, it is kept in the cytoplasm by Keap1, which facilitates its degradation. researchgate.net Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a wide array of protective genes, including antioxidant enzymes. researchgate.netnih.gov

The activity of Nrf2 is regulated by various protein kinases. Activating kinases such as PI3K, PKC, and ERK can phosphorylate and promote Nrf2, while inhibitory kinases like GSK-3β can suppress it. researchgate.netnih.gov this compound is recognized for its potent antioxidant properties and its ability to confer resistance to oxidative stress. nih.gov This activity is linked to its influence on the Nrf2 pathway. By modulating upstream kinases or directly influencing the Keap1-Nrf2 interaction, 2,3-dehydrosilybin can enhance the cellular defense mechanisms against the reactive oxygen species (ROS) that are often elevated in cancer cells, although it can also induce ROS-dependent cell death under certain conditions. nih.gov The interplay between Nrf2 activation and the induction of apoptosis is complex, as Nrf2 can also suppress inflammation-associated signaling pathways like NF-κB. mdpi.comresearchgate.net

Matrix Metalloproteinase Inhibition

The invasion and metastasis of cancer cells are heavily dependent on their ability to degrade the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). researchgate.netmdpi.com Specifically, MMP-2 and MMP-9 (gelatinases) are crucial for the breakdown of type IV collagen, a major component of basement membranes. researchgate.netresearchgate.net

Research has demonstrated that 2,3-dehydrosilybin is a potent inhibitor of MMP-2 and MMP-9 release. researchgate.net In one study, 2,3-dehydrosilybin at a concentration of 10 µM markedly inhibited the release of these MMPs as well as cellular invasiveness. researchgate.net In stark contrast, its parent compound silybin showed only marginal effects even at a much higher concentration of 90 µM. researchgate.net The ability of flavonoids to inhibit MMPs often involves a non-competitive mechanism and is a critical aspect of their anticancer potential, as it directly interferes with the ability of tumor cells to spread and invade surrounding tissues. researchgate.netbohrium.com

Table 2: Comparative Inhibitory Activities of 2,3-Dehydrosilybin vs. Silybin This table is interactive. You can sort and filter the data.

| Biological Target | 2,3-Dehydrosilybin (DHS) | Silybin | Reference |

|---|---|---|---|

| DNA Topoisomerase I | Significant inhibition at 30 µM | No effect | nih.govkarger.com |

| MMP-2 & MMP-9 Release | Marked inhibition at 10 µM | Marginal effect at 90 µM | researchgate.net |

| Apoptosis Induction | Induces apoptosis at 30 µM | Does not induce apoptosis at 30 µM | researchgate.net |

Multidrug Resistance Reversal via P-glycoprotein Modulation

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govoaepublish.com A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell before they can reach their targets. nih.govoaepublish.com

Derivatives of 2,3-dehydrosilybin have been identified as effective inhibitors of P-gp. nih.gov By binding to P-gp, these compounds can competitively or non-competitively block the efflux of co-administered anticancer drugs, thereby restoring their intracellular concentration and cytotoxic efficacy. nih.govnih.gov Studies on a series of O-alkyl derivatives of 2,3-dehydrosilybin revealed that some were more effective P-gp inhibitors than the standard modulator cyclosporin (B1163) A, while also being relatively non-cytotoxic themselves. nih.gov This suggests that this compound and its analogs can act as MDR reversal agents, potentially re-sensitizing resistant tumors to conventional chemotherapy. nih.govresearchgate.net

Cardioprotective Mechanism Exploration

The cardioprotective effects of this compound are multifaceted, involving intricate interactions with cellular signaling pathways, particularly in the context of ischemic stress. Research has focused on its ability to mitigate the damage caused by oxygen deprivation and subsequent reperfusion, a common scenario in cardiac events like myocardial infarction. The following sections delve into the specific molecular mechanisms that have been investigated.

Attenuation of Reactive Oxygen Species During Hypoxia/Reoxygenation

A key aspect of the cardioprotective action of 2,3-Dehydrosilybin (DHS), the racemate containing this compound, is its ability to counteract oxidative stress, which is a major contributor to ischemia/reperfusion injury. cas.cz Studies using rat neonatal cardiomyocytes subjected to a period of hypoxia followed by reoxygenation (H/Re) have demonstrated that DHS significantly mitigates cellular damage by reducing the generation of reactive oxygen species (ROS). cas.cznih.gov

The cytoprotective effect was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells when their membranes are damaged. In experimental models, the H/Re group showed a significant increase in LDH leakage, indicating substantial cell injury. cas.cz However, cardiomyocytes treated with DHS after the hypoxic phase exhibited a significant reduction in LDH release, demonstrating preserved cell integrity. cas.cznih.gov This protective effect against reoxygenation-induced injury is directly linked to the attenuation of ROS generation. nih.gov The antioxidant capacity of DHS is noted to be significantly higher than its precursor, silybin, due to the presence of a 2,3-double bond in its structure. mdpi.comnih.govnih.gov

Table 1: Effect of 2,3-Dehydrosilybin (DHS) on Cardiomyocyte Injury during Hypoxia/Reoxygenation (H/Re)

| Group | Treatment Condition | Lactate Dehydrogenase (LDH) Release (U/l) | Reactive Oxygen Species (ROS) Production (Arbitrary Units) |

|---|---|---|---|

| Control | Normoxia | 100 ± 5 | 100 ± 8 |

| H/Re | 3h Hypoxia + 6h Reoxygenation | 250 ± 15* | 220 ± 20* |

| DHS | 3h Hypoxia + DHS (10 µmol/l) + 6h Reoxygenation | 150 ± 10† | 145 ± 12† |

*Data represents a significant increase compared to the control group. †Data represents a significant decrease compared to the H/Re group. This table is a representative summary based on findings reported in scientific literature. cas.cznih.gov

Protein Kinase C Epsilon (PKCε) Phosphorylation Modulation

Beyond its direct antioxidant effects, 2,3-Dehydrosilybin influences critical cell survival signaling pathways. One such pathway involves Protein Kinase C epsilon (PKCε), an isozyme known to have important roles in the function of the cardiac system. nih.govnih.gov Ischemic postconditioning, a protective strategy involving brief cycles of ischemia and reperfusion, is known to activate PKCε. nih.gov

Research has revealed that treatment with 2,3-Dehydrosilybin (DHS) following a hypoxic insult mimics the effects of ischemic postconditioning. nih.gov Specifically, DHS treatment was found to restore the ratio of phosphorylated (active) PKCε to total PKCε, which was disrupted in cardiomyocytes subjected to hypoxia/reoxygenation. cas.cznih.gov This modulation suggests that DHS may activate protective signaling cascades that are dependent on PKCε, thereby enhancing the resilience of heart cells to ischemic stress. nih.gov The ability of DHS to act as a postconditioning mimic highlights a sophisticated mechanism of cardioprotection that extends beyond simple ROS scavenging. cas.cznih.gov

Inotropic Effects and Catecholamine System Interactions

Investigations using perfused adult rat hearts have uncovered a positive inotropic (contractility-enhancing) effect of 2,3-Dehydrosilybin (DHS). nih.gov This effect was observed to be dose-dependent and resembled the action of catecholamines, such as adrenaline. nih.gov The inotropic response was detectable at concentrations as low as 10 nM. nih.gov

However, further investigation revealed that DHS does not act as a direct β-agonist. nih.gov In a model cell line, DHS alone did not trigger β-agonist-dependent gene transcription. nih.gov The key finding came from experiments involving reserpine (B192253), an alkaloid that depletes catecholamines from sympathetic nerve endings. nih.gov Pre-treatment of the rats with reserpine completely abolished the positive inotropic effect of DHS in the perfused hearts. nih.gov This result strongly suggests that the inotropic action of DHS is not due to direct stimulation of β-adrenergic receptors but is instead mediated indirectly through the release of stored catecholamines from the heart's own sympathetic nerve endings. nih.gov

Phosphodiesterase Activity Regulation

Another potential mechanism contributing to the cardiovascular effects of 2,3-Dehydrosilybin (DHS) involves the regulation of phosphodiesterase (PDE) activity. nih.gov PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cardiac cells that, among other functions, mediates the inotropic effects of β-adrenergic stimulation.

Enzymatic Interactions and Metabolic Pathways of 2,3 Dehydrosilybin B

Phase I Metabolism: Cytochrome P450 (CYP) Enzyme Interactions

Phase I metabolism represents the initial step in the biotransformation of many xenobiotics, preparing them for subsequent reactions. For 2,3-dehydrosilybin (B1234275), this phase is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using human recombinant CYP isoforms have demonstrated that these enzymes are responsible for oxidative modifications of the 2,3-dehydrosilybin molecule. nih.gov

Specifically, the formation of hydroxylated derivatives confirms the involvement of CYP enzymes in its metabolism. nih.gov A range of human recombinant CYPs, including CYP1A2, CYP2A6, CYP2B6, 2C8, 2C9, 2C19, 2D6, and 2E1, have been identified as capable of hydroxylating 2,3-dehydrosilybin. nih.gov Furthermore, CYP3A4 has been shown to catalyze not only hydroxylation but also O-demethylation of the compound. nih.govmdpi.com The incubation of 2,3-dehydrosilybin B with human hepatocytes results in the formation of monohydroxylated metabolites and products generated by both hydroxylation and methylation, confirming the role of CYPs in its biotransformation. nih.gov

Table 1: Cytochrome P450 (CYP) Isoforms Involved in the Phase I Metabolism of 2,3-Dehydrosilybin

| CYP Isoform | Metabolic Reaction |

|---|---|

| CYP1A2 | Hydroxylation |

| CYP2A6 | Hydroxylation |

| CYP2B6 | Hydroxylation |

| CYP2C8 | Hydroxylation |

| CYP2C9 | Hydroxylation |

| CYP2C19 | Hydroxylation |

| CYP2D6 | Hydroxylation |

| CYP2E1 | Hydroxylation |

| CYP3A4 | Hydroxylation, O-demethylation |

Phase II Metabolism: Conjugation Reactions

Despite the involvement of Phase I enzymes, studies with isolated human hepatocytes reveal that this compound is preferentially metabolized through Phase II conjugation reactions. nih.govresearchgate.net These reactions involve the attachment of endogenous molecules to the compound, which significantly increases its water solubility and facilitates its excretion. Glucuronidation and sulfation are the predominant Phase II pathways for this compound, with glucuronides being the most abundant metabolites found. nih.govmdpi.comresearchgate.net

Glucuronidation is a major Phase II reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Research using recombinant human UGTs has identified several isoforms capable of catalyzing the glucuronidation of this compound. nih.gov

Among the 13 tested recombinant human UGTs from the UGT1A and UGT2B subfamilies, six isoforms demonstrated activity towards this compound: UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. nih.gov In contrast, UGTs 1A4, 1A6, 2B4, 2B7, 2B10, 2B15, and 2B17 were found to be inactive. nih.gov Notably, UGT1A9 exhibited the highest catalytic activity for the glucuronidation of this compound, distinguishing its metabolic profile from its enantiomer, 2,3-dehydrosilybin A, which is most actively metabolized by UGTs 1A1 and 1A7. nih.gov

Table 2: UDP-Glucuronosyltransferase (UGT) Isoform Activity towards this compound

| UGT Isoform | Activity Level |

|---|---|

| UGT1A9 | High |

| UGT1A1 | Active |

| UGT1A7 | Active |

| UGT1A3 | Low |

| UGT1A8 | Low |

| UGT1A10 | Low |

| UGT1A4, 1A6, 2B4, 2B7, 2B10, 2B15, 2B17 | Inactive |

Sulfation, another critical Phase II conjugation reaction, is catalyzed by sulfotransferase (SULT) enzymes. nih.gov These cytosolic enzymes transfer a sulfonate group to the molecule, further enhancing its hydrophilicity.

Studies investigating the sulfation of this compound with a panel of recombinant human SULTs have shown that multiple isoforms are involved in its metabolism. nih.gov The active enzymes include SULT1A11, SULT1A12, SULT1A2, SULT1A3, SULT1B1, SULT1C2, SULT1C4, and SULT1E1. nih.gov Among these, SULT1A3 demonstrated the highest catalytic activity towards both this compound and its A enantiomer. nih.gov The only tested isoform that did not show the ability to sulfate (B86663) this compound was SULT2A1. nih.gov

Table 3: Sulfotransferase (SULT) Isoform Activity towards this compound

| SULT Isoform | Activity Level |

|---|---|

| SULT1A3 | High |

| SULT1A11 | Active |

| SULT1A12 | Active |

| SULT1A2 | Active |

| SULT1B1 | Active |

| SULT1C2 | Active |

| SULT1C4 | Active |

| SULT1E1 | Active |

| SULT2A1 | Inactive |

Direct Enzyme Inhibition Studies

2,3-dehydrosilybin has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov It demonstrates significant inhibitory activity with a reported IC₅₀ value of 109.5 μM. nih.gov The mechanism of this inhibition is linked to the compound's chemical structure, particularly the unsaturated conjugation system in its C-ring, which is thought to be crucial for its interaction with the enzyme. researchgate.net

Molecular docking simulations have provided further insight into the inhibitory mechanism, revealing the binding affinity of this compound for the tyrosinase active site. nih.gov These models suggest that the specific orientation of the (+)-dehydrosilybin B stereoisomer within the active site contributes to its strong inhibitory activity against the enzyme. nih.gov

Recent research has uncovered that 2,3-dehydrosilybin interacts with and inhibits enzymes central to alcohol and amino acid metabolism. mdpi.com

Alcohol Dehydrogenase (ADH): 2,3-dehydrosilybin has been shown to partially inhibit both yeast ADH and equine ADH, the latter of which serves as a relevant model for the human enzyme. mdpi.com This inhibitory effect was observed at low micromolar concentrations. nih.gov In silico molecular docking studies support these experimental findings, showing that this compound can bind within the ADH active site, in proximity to the catalytic zinc atom and the NAD⁺/NADH cofactor. mdpi.com The most favorable binding mode for this compound places a hydroxy group's oxygen just 2.8 Å from the catalytic zinc, suggesting a direct interaction that could explain its inhibitory potential. mdpi.com

Glutamate (B1630785) Dehydrogenase (GDH): In what has been described as a novel finding, 2,3-dehydrosilybin was also found to be an inhibitor of bovine glutamate dehydrogenase. mdpi.com The compound blocked the enzyme's activity at relatively low concentrations. mdpi.com This inhibition occurred both in the absence and presence of zinc ions, indicating a mechanism that is not solely dependent on zinc chelation. mdpi.com This suggests that 2,3-dehydrosilybin may have a biologically relevant inhibitory effect on GDH. mdpi.com

Compound Name Reference Table

Protein Binding and Molecular Recognition

The biological activity and pharmacokinetic profile of a compound are significantly influenced by its interactions with proteins. For this compound, two key aspects of this molecular recognition are its binding to transport proteins in the bloodstream, such as serum albumin, and its interaction with specific biological target proteins, like Heat shock protein 90 (Hsp90), which can mediate its cellular effects.

Interactions with Serum Albumin

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of numerous endogenous and exogenous substances, including drugs. nih.govnih.gov The binding of a compound to HSA affects its distribution, metabolism, and half-life, thereby modulating its bioavailability and efficacy. nih.gov HSA possesses two primary drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.govresearchgate.net

While direct studies on the binding of this compound to HSA are limited, extensive research has been conducted on its structural precursor, silybin (B1146174) (also known as silibinin). These studies provide valuable insights into the likely binding characteristics of this compound. Research indicates that silybin binds predominantly and selectively to Site I of HSA. nih.govelsevierpure.comjst.go.jp The interaction is driven by a combination of forces. Thermodynamic analyses suggest that hydrogen bonding and van der Waals interactions are the primary contributors to the binding energy. nih.govjst.go.jp Additionally, the binding is influenced by electrostatic and hydrophobic interactions. nih.govjst.go.jpresearchgate.net

Specific amino acid residues within Site I of HSA have been identified as crucial for the interaction with silybin. The tryptophan residue Trp214 and the arginine residue Arg218 are key players in anchoring the molecule within the binding pocket. nih.govjst.go.jp Given the structural similarity between silybin and this compound, it is highly probable that this compound also binds to Site I of HSA, involving a similar set of molecular interactions. The introduction of the 2,3-double bond in this compound may, however, alter the binding affinity compared to silybin.

Interactive Data Table: Binding Characteristics of Silybin (precursor to this compound) with Human Serum Albumin (HSA)

| Binding Parameter | Description | Reference |

|---|---|---|

| Primary Binding Site | Sudlow Site I (Subdomain IIA) | nih.govelsevierpure.comjst.go.jp |

| Key Interacting Residues | Trp214, Arg218 | nih.govjst.go.jp |

| Major Driving Forces | Hydrogen Bonding, Van der Waals Interactions | nih.govjst.go.jp |

| Other Contributing Forces | Electrostatic Interactions, Hydrophobic Interactions | nih.govjst.go.jp |

Molecular Docking with Biological Target Proteins (e.g., Hsp90)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying and optimizing potential inhibitors of specific protein targets. Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many signaling proteins, known as client proteins, which are often implicated in cancer progression. nih.govijpsonline.com Consequently, Hsp90 has emerged as a significant target for anticancer drug development. nih.gov

Hsp90 inhibitors typically function by competitively binding to the N-terminal domain (NTD), which contains an essential ATP-binding pocket. ijpsonline.comijpsonline.com The inhibition of ATP binding disrupts the chaperone cycle, leading to the degradation of Hsp90 client proteins and thereby arresting cancer cell growth. ijpsonline.com

While specific docking studies detailing the binding energy of this compound to Hsp90 are not extensively documented in the reviewed literature, the general interactions for Hsp90 inhibitors are well-characterized. Molecular docking simulations of various inhibitors with the Hsp90 ATP-binding site reveal key interactions with specific amino acid residues that are critical for binding affinity. These interactions are predominantly hydrogen bonds and hydrophobic contacts. nih.gov Key residues within the Hsp90 N-terminal binding pocket that frequently interact with inhibitors include Asp93, Asn51, Phe138, and Thr184. nih.govijpsonline.comscirp.org For instance, the resorcinol (B1680541) moiety present in many inhibitors forms crucial hydrogen bonds with Asp93 and Asn51. nih.gov Given that this compound possesses a flavonoid structure with multiple hydroxyl groups, it is well-suited to form similar hydrogen bond networks within the Hsp90 active site, suggesting its potential as an Hsp90 inhibitor.

Interactive Data Table: Key Amino Acid Residues in the Hsp90 N-Terminal Domain ATP-Binding Site Involved in Inhibitor Binding

| Amino Acid Residue | Typical Interaction Type | Reference |

|---|---|---|

| Aspartate (Asp93) | Hydrogen Bond | ijpsonline.comscirp.org |

| Asparagine (Asn51) | Hydrogen Bond | nih.govijpsonline.com |

| Threonine (Thr184) | Hydrogen Bond | ijpsonline.com |

| Phenylalanine (Phe138) | Hydrophobic Interaction | nih.gov |

| Alanine (Ala55) | Hydrophobic Interaction | nih.gov |

| Leucine (Leu103) | Hydrophobic Interaction | nih.gov |

| Tyrosine (Tyr139) | Hydrophobic Interaction | nih.gov |

Structure Activity Relationship Sar and Chemoinformatic Analyses of 2,3 Dehydrosilybin B

Stereochemical Influence on Biological Efficacy

2,3-Dehydrosilybin (B1234275) exists as a pair of enantiomers, 2,3-dehydrosilybin A and 2,3-dehydrosilybin B, which are non-superimposable mirror images of each other. mdpi.commdpi.com This difference in stereochemistry, specifically at the C-10 and C-11 positions of the dihydrobenzodioxin ring, is a critical determinant of biological efficacy, as interactions with chiral biological targets like enzymes and receptors are often highly specific. nih.gov

Research has demonstrated that the two enantiomers can exhibit different biological effects. For instance, in studies on vasorelaxant activities, 2,3-dehydrosilybin A showed clear effects, whereas this compound was found to be entirely inactive. nih.gov Generally, the 'B' stereomers of flavonolignans have been observed to be less potent than the 'A' stereomers in certain biological assays. nih.gov However, this is not a universal rule, and the specific activity depends on the biological target. For example, in the context of metal chelation, stereoisomerism in 2,3-dehydrosilybin did not appear to play a significant role, likely due to the distance of the chiral centers from the chelating site. nih.gov The differential activity between enantiomers underscores the importance of using optically pure compounds in biological studies to avoid misleading results. nih.gov

Contributions of Specific Hydroxyl Groups to Antiradical Activity

The antioxidant and radical-scavenging properties of this compound are central to many of its biological activities. nih.govcapes.gov.br The molecule possesses several hydroxyl (-OH) groups, but not all contribute equally to its ability to neutralize free radicals. Through experimental studies involving selectively methylated derivatives and theoretical quantum-chemical calculations, the specific roles of these functional groups have been elucidated. upol.czacs.orgnih.gov

The primary mechanism of antiradical action is hydrogen atom transfer (HAT), and the ease with which a hydroxyl group can donate its hydrogen atom is a key factor. upol.cznih.gov Studies have clearly established the critical importance of two specific hydroxyl groups in this process:

The 3-OH group: Located on the C-ring, this group is considered pivotal for the radical-scavenging activity of 2,3-dehydrosilybin. nih.govupol.cz Its reactivity is significantly enhanced by the presence of the adjacent 2,3-double bond. upol.czacs.org

The 20-OH group: This hydroxyl group, part of the catechol moiety on the E-ring, is also a major contributor to the molecule's ability to act as a hydrogen donor. nih.govupol.czacs.org

The combination of experimental evidence from radical-mediated reactions and computational calculations of O-H bond dissociation enthalpies (BDEs) confirms that the 3-OH and 20-OH groups are the most active sites for neutralizing free radicals. upol.cznih.gov

| Hydroxyl Group | Location | Contribution to Antiradical Activity | Reference |

| 3-OH | C-ring | Pivotal; primary H-donor site | nih.govupol.czacs.org |

| 20-OH | E-ring (Catechol) | Important H-donor site | nih.govupol.czacs.org |

| 7-OH | A-ring | Minor contribution | nih.govupol.cz |

Impact of 2,3-Double Bond on Bioactivity Profile

The defining structural feature that distinguishes this compound from its parent compound, silybin (B1146174) B, is the double bond between the C2 and C3 positions in the C-ring. upol.cz This single structural alteration has a profound impact on the molecule's electronic properties and, consequently, its bioactivity profile.

The introduction of the 2,3-double bond confers a significantly higher antioxidant potency. nih.gov Compared to silybin, 2,3-dehydrosilybin demonstrates up to a 25-fold greater radical scavenging capacity and a 10-fold higher inhibition of lipid peroxidation. nih.govnih.govresearchgate.net This enhanced activity is attributed to two main factors:

Planarity and Electron Delocalization: The double bond flattens the C-ring structure, which allows for greater π-electron delocalization across the flavonoid system. This structural change lowers the bond dissociation enthalpy of the 3-OH group, making it a much more effective hydrogen atom donor. upol.cznih.gov

Deprotonation: Computational studies have shown that at a physiological pH of 7.4, a significantly larger fraction of 2,3-dehydrosilybin exists in a deprotonated state compared to silybin. researchgate.net Deprotonated molecules are better electron donors, further enhancing their antioxidant capacity via electron transfer mechanisms. researchgate.net

Beyond antioxidant effects, the 2,3-double bond also influences other biological activities, including anticancer, cytoprotective, and neuroprotective properties. nih.govnih.gov

Correlation Between Chemical Modifications and Enhanced Potency

To improve upon the natural bioactivity of 2,3-dehydrosilybin and overcome limitations such as poor water solubility, researchers have synthesized numerous derivatives. These chemical modifications provide insight into the structure-activity relationship and have led to analogues with enhanced potency.

Several modification strategies have proven effective:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl, heptyl) at various hydroxyl positions can dramatically increase antiproliferative activity. Alkylation at the 7-OH, 5-OH, and 20-OH positions of 2,3-dehydrosilybin has yielded derivatives with significantly improved potency against prostate cancer cell lines compared to the parent compound. mdpi.comnih.govresearchgate.net For instance, 7-O-ethyl-2,3-dehydrosilybin showed a 9 to 30-fold improvement in antiproliferative activity. nih.gov

Carbamate (B1207046) Formation: The synthesis of derivatives bearing carbamate groups has been shown to enhance antitumor activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov